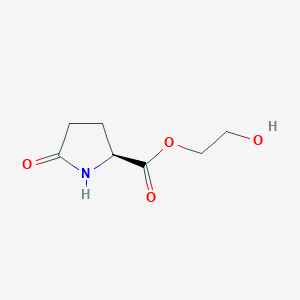
(S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from cyclic or acyclic precursors, which can be achieved through various synthetic strategies such as cyclization, ring annulation, and cycloaddition . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to enhance efficiency . This method allows for rapid heating and precise control of reaction conditions, leading to higher yields and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders . Additionally, the compound is used in the development of new materials and catalysts in the industry .
Wirkmechanismus
The mechanism of action of (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in cell division . This interaction can lead to the inhibition of cell proliferation, making the compound a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and stereochemistry.
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which contribute to its unique biological activity and potential therapeutic applications . The presence of the hydroxyethyl group at the 2-position enhances its solubility and reactivity, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
7518-82-3 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-hydroxyethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c9-3-4-12-7(11)5-1-2-6(10)8-5/h5,9H,1-4H2,(H,8,10)/t5-/m0/s1 |
InChI-Schlüssel |
QOUCIKNDMWJHHB-YFKPBYRVSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)OCCO |
Kanonische SMILES |
C1CC(=O)NC1C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12874971.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)
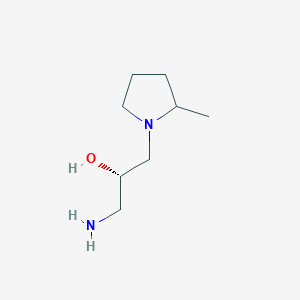
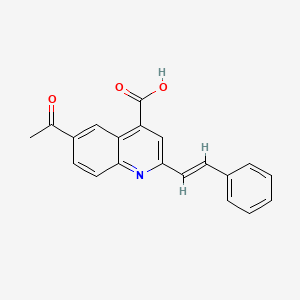
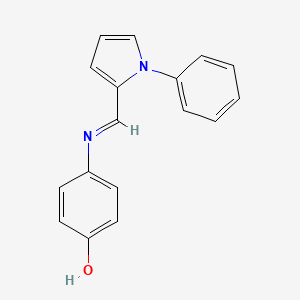
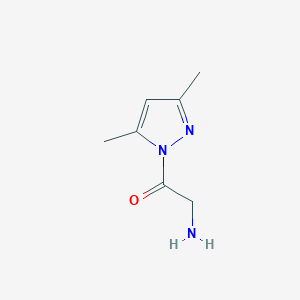
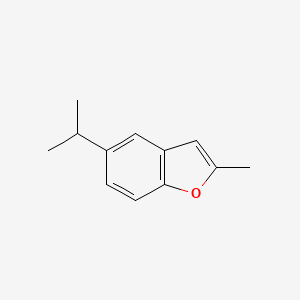


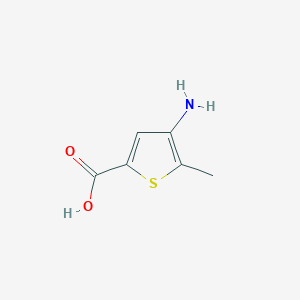
![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
